2-(Naphthalen-1-yl)pyrrolidine
Overview
Description
2-(Naphthalen-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalene moiety. This compound is known for its versatility in synthetic chemistry, particularly in the development of pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)pyrrolidine typically involves the N-arylation of pyrrolidine with a naphthalene derivative. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the coupling of pyrrolidine with naphthalene halides under mild conditions . Another approach is the Ullmann-Goldberg reaction, which employs copper catalysts to achieve the same coupling .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using optimized versions of the aforementioned synthetic routes. The choice of catalyst, solvent, and reaction conditions is tailored to maximize yield and minimize by-products. Continuous flow reactors are also employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the naphthalene moiety into tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted naphthalenes, carboxylic acids, and reduced naphthalene derivatives .
Scientific Research Applications
2-(Naphthalen-1-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with active sites, while the naphthalene moiety can engage in π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Naphthalen-2-yl)pyrrolidine
- 1-(Naphthalen-1-yl)pyrrolidine
- 2-(Naphthalen-1-yl)pyrrolidin-2-one
Comparison: 2-(Naphthalen-1-yl)pyrrolidine is unique due to its specific substitution pattern, which influences its reactivity and binding properties. Compared to 2-(Naphthalen-2-yl)pyrrolidine, it exhibits different regioselectivity in reactions. The presence of the pyrrolidine ring distinguishes it from 1-(Naphthalen-1-yl)pyrrolidine, which lacks this feature and thus has different chemical and biological properties .
Biological Activity
2-(Naphthalen-1-yl)pyrrolidine is a compound that combines a naphthalene moiety with a pyrrolidine ring, presenting unique structural properties that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, synthesis methods, and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{13}N. Its structure features a pyrrolidine ring attached to the 1-position of a naphthalene ring, which influences its chemical reactivity and interactions with biological systems. The compound's conformation includes an envelope shape for the pyrrolidine ring, which is stabilized by intramolecular hydrogen bonding.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological activity. Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine transporters. Preliminary studies suggest that it may act as a dual inhibitor of norepinephrine reuptake and a partial agonist at serotonin receptors, which could explain its potential antidepressant-like effects.
Table 1: Biological Activities of Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-(Naphthalen-2-yl)pyrrolidine | Pyrrolidine derivative | Potentially similar biological activity |
1-(Naphthalen-1-yl)ethanamine | Ethylamine derivative | Known for psychoactive properties |
Naphthalene | Polycyclic aromatic hydrocarbon | Base structure influencing various derivatives |
Antimicrobial Activity
Pyrrolidine derivatives, including this compound, have been evaluated for their antimicrobial properties. Specifically, compounds with similar structures have shown efficacy in inhibiting bacterial growth, suggesting that this compound may possess similar attributes.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution : Reacting 1-naphthylamine with pyrrolidine under basic conditions.
- Ring Construction : Utilizing cyclic or acyclic precursors to form the desired pyrrolidine structure.
These synthetic strategies are critical for producing the compound in sufficient quantities for biological testing.
Interaction Studies
Recent studies have focused on the binding affinities of this compound with various receptors. For instance, a study demonstrated that the compound interacts effectively with serotonin and norepinephrine transporters, which are crucial targets in the treatment of mood disorders. These findings align with the hypothesis that this compound could serve as a novel therapeutic agent.
Pharmacological Profiles
In pharmacological assessments, compounds similar to this compound have exhibited anti-inflammatory and analgesic properties. The unique combination of naphthalene and pyrrolidine may enhance these effects compared to other derivatives.
Properties
IUPAC Name |
2-naphthalen-1-ylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8,14-15H,4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJHFYHZVJWOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290391 | |
Record name | 2-(naphthalen-1-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121193-91-7 | |
Record name | 2-(naphthalen-1-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(naphthalen-1-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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